Benzenepropanal, 4-fluoro-3-(trifluoromethyl)-(or 3-(4-Fluoro-3-trifluoromethylphenyl)propionaldehyde)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 4-fluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Fluoro-3-trifluoromethylphenyl)propionic acid.
Reduction: 3-(4-Fluoro-3-trifluoromethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 4-fluoro-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-fluoro-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanal, 4-chloro-3-(trifluoromethyl)-
- Benzenepropanal, 4-bromo-3-(trifluoromethyl)-
- Benzenepropanal, 4-methyl-3-(trifluoromethyl)-
Uniqueness
Benzenepropanal, 4-fluoro-3-(trifluoromethyl)- is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Biological Activity
Benzenepropanal, 4-fluoro-3-(trifluoromethyl), also known as 3-(4-fluoro-3-trifluoromethylphenyl)propionaldehyde, is an organic compound characterized by a unique molecular structure that includes a benzene ring with a fluorine atom and a trifluoromethyl group. This composition significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of Benzenepropanal, 4-fluoro-3-(trifluoromethyl) is C10H9F3O, with a molecular weight of 220.16 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors in pharmacokinetics and drug design.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Oxidation Reactions : Using potassium permanganate or chromium trioxide.
- Reduction Reactions : Utilizing sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Employing nucleophiles under basic conditions.
The biological activity of Benzenepropanal, 4-fluoro-3-(trifluoromethyl) stems from its ability to interact with various biomolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing biochemical pathways. Additionally, the electronic properties imparted by the fluorine and trifluoromethyl groups may enhance its binding affinity to specific biological targets.
Potential Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Drug Development : Due to its unique interactions with biomolecules, it could serve as a lead compound for developing new therapeutics targeting specific diseases.
- Pesticidal Activity : There are indications that derivatives of this compound may enhance the efficacy of pesticidal compositions by acting on nicotinic acetylcholine receptors or other biological targets .
Case Studies and Research Findings
Several studies have documented the biological activities associated with Benzenepropanal, 4-fluoro-3-(trifluoromethyl):
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial properties against various bacterial strains. This suggests that Benzenepropanal could potentially exhibit similar effects due to structural similarities .
- Enzyme Inhibition : Research has shown that compounds with similar functional groups can act as inhibitors for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which could be beneficial in treating diseases like cancer or metabolic disorders .
- Binding Affinity Studies : Computational studies have indicated that the trifluoromethyl group significantly increases binding affinity to specific protein targets compared to non-fluorinated analogs. This property is crucial for drug design as it may enhance the efficacy and selectivity of therapeutic agents derived from this compound .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Benzenepropanal, 4-chloro-3-(trifluoromethyl) | Contains chlorine instead of fluorine | Potentially different reactivity |
Benzenepropanal, 4-bromo-3-(trifluoromethyl) | Contains bromine | Varying biological interactions |
Benzenepropanal, 4-methyl-3-(trifluoromethyl) | Contains a methyl group | Affects sterics and reactivity |
The distinct combination of fluorine and trifluoromethyl groups in Benzenepropanal, 4-fluoro-3-(trifluoromethyl) imparts unique electronic and steric properties that influence its reactivity and interactions with other molecules compared to structurally similar compounds.
Properties
Molecular Formula |
C10H8F4O |
---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
WQTZLFQPENQUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)C(F)(F)F)F |
Origin of Product |
United States |
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